Bienvenue dans la boutique en ligne BenchChem!

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide

EGFR inhibitor KRAS inhibitor kinase selectivity

2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS 1203136-03-1) is a fully synthetic, dual-heterocycle small molecule (molecular weight 341.34 g/mol) that belongs to the pyridazinone class of compounds. Its structure uniquely integrates a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl core with an N-(furan-2-ylmethyl)propanamide side chain, placing it at the intersection of two privileged medicinal chemistry scaffolds.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 1203136-03-1
Cat. No. B2804066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide
CAS1203136-03-1
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CO1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O3/c1-12(18(24)20-11-15-3-2-10-25-15)22-17(23)9-8-16(21-22)13-4-6-14(19)7-5-13/h2-10,12H,11H2,1H3,(H,20,24)
InChIKeyXTDADSSMABACIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS 1203136-03-1): A Dual-Heterocycle Pyridazinone-Furan Hybrid for Targeted Kinase and GPCR Discovery


2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide (CAS 1203136-03-1) is a fully synthetic, dual-heterocycle small molecule (molecular weight 341.34 g/mol) that belongs to the pyridazinone class of compounds [1]. Its structure uniquely integrates a 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl core with an N-(furan-2-ylmethyl)propanamide side chain, placing it at the intersection of two privileged medicinal chemistry scaffolds. The pyridazinone ring is recognized as a versatile pharmacophore for kinase inhibition, particularly against EGFR and KRAS mutants implicated in non-small cell lung cancer [2], while the furan-2-ylmethyl moiety has been independently validated as a bioisosteric replacement for pyridine-based amide substituents in multiple target classes including GPCRs and enzymes [3]. The compound is documented in the ZINC purchasable chemical database (ZINC35449949) and carries a SCHEMBL identifier (SCHEMBL17767093) within the SureChEMBL patent chemistry corpus, confirming its availability as a research tool compound [4].

Why N-(Pyridin-3-ylmethyl) and N-(Thiophen-2-ylmethyl) Analogs Cannot Substitute for 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide


Within the 6-oxopyridazin-1(6H)-yl-propanamide chemical series, the choice of the terminal heterocyclic amide substituent is not interchangeable. The furan-2-ylmethyl group in this compound confers a distinct hydrogen-bond acceptor profile (tPSA of 85 Ų calculated by ZINC [1]) compared to the pyridin-3-ylmethyl analog (CAS 1203127-96-1), which introduces an additional basic nitrogen center that alters protonation state at physiological pH, potentially shifting target selectivity and solubility [2]. More critically, the furan oxygen participates in a unique CH–O hydrogen bond network with the propanamide carbonyl, pre-organizing the side-chain conformation for target engagement—an intramolecular interaction that is structurally impossible in the thiophene-2-ylmethyl isostere or the saturated tetrahydrofuran analog [3]. Substituting the 4-fluorophenyl group with 4-chlorophenyl or 4-methylphenyl modifies both lipophilicity (clogP) and the strength of the edge-to-face π-stacking interaction with the pyridazinone ring, directly affecting the compound's binding pose in kinase ATP pockets [4]. These structural determinants mean that procurement decisions must be compound-specific rather than series-generic.

Quantitative Differentiation Evidence: 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide vs. Closest Structural Analogs


Target Engagement Selectivity: Furan-2-ylmethyl vs. Pyridin-3-ylmethyl Substitution Divergence in Kinase Profiling

The furan-2-ylmethyl substituent in the target compound (CAS 1203136-03-1) provides a neutral, oxygen-centered hydrogen-bond acceptor at the terminal amide position, whereas the pyridin-3-ylmethyl analog (CAS 1203127-96-1) introduces a basic pyridine nitrogen (pKa ~5.2) that becomes partially protonated under cytosolic conditions [1]. In the broad class of pyridazinone EGFR/KRAS inhibitors patented by Sloan-Kettering, the furan-containing compounds (Formula II) demonstrated a distinct kinase selectivity profile compared to the pyridazinone-only series (Formula I), with furan derivatives showing preferential activity against KRAS-mutant cell lines [2]. While direct IC50 head-to-head data for this specific compound versus its pyridin-3-ylmethyl analog are not publicly available, the patent explicitly states that furan-substituted compounds of Formula II were identified through a separate high-throughput screening campaign and exhibit a non-overlapping selectivity fingerprint relative to the pyridazinone core series [2].

EGFR inhibitor KRAS inhibitor kinase selectivity

Drug-Likeness Optimization: Computed Physicochemical Profile vs. 4-Chlorophenyl Pyridazinone Analogs

The 4-fluorophenyl substitution on the pyridazinone core of the target compound provides a favorable balance of lipophilicity and metabolic stability compared to 4-chlorophenyl analogs. ZINC computational data for ZINC35449949 (the target compound) reports a calculated logP of 1.034 and a molecular weight of 341.34 g/mol [1]. By class-level comparison, the 4-chlorophenyl pyridazinone analog series (e.g., 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide) exhibits higher lipophilicity due to the larger halogen, with literature indicating that chlorine substitution increases clogP by approximately 0.7–0.9 log units relative to fluorine in analogous aromatic systems . The fluorine atom's strong electron-withdrawing effect also reduces oxidative metabolism at the para position of the phenyl ring compared to chlorine, which is more susceptible to CYP450-mediated oxidation [2]. This positions the fluorinated compound favorably for achieving oral bioavailability metrics that meet Lipinski and Veber rule criteria, while the chlorinated analog risks exceeding lipophilicity thresholds.

drug-likeness physicochemical profiling lead optimization

Patent Corpus Positioning: Dual-Pharmacophore Identity in the Sloan-Kettering EGFR/KRAS Inhibitor Landscape

The target compound is structurally positioned at the intersection of two distinct chemical series within the Sloan-Kettering EGFR/KRAS inhibitor patent family (US 9,562,019 B2; EP 2518063 B1) [1][2]. The patent describes pyridazinone compounds of Formula (I) and furan-containing compounds of Formula (II) as separate chemical classes identified through independent HTS campaigns. The target compound—containing both a pyridazinone core (characteristic of Formula I) and a furan-2-ylmethyl substituent (characteristic of Formula II)—represents a hybrid scaffold that is not explicitly enumerated in the patent's Markush structures but falls within the combined pharmacophore space. This dual identity offers a procurement advantage: the compound serves as a probe that can simultaneously interrogate SAR hypotheses relevant to both Formula I and Formula II series, reducing the number of reference compounds needed for a comprehensive patent-landscape analysis or competitive intelligence exercise [2].

patent landscape intellectual property EGFR/KRAS dual targeting

High-Value Application Scenarios for 2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide Based on Differentiated Evidence


EGFR/KRAS Dual-Pathway Probe for Non-Small Cell Lung Cancer (NSCLC) Target Validation

Use as a chemical probe in NSCLC cell lines harboring KRAS G12C or EGFR L858R/T790M mutations, leveraging the compound's dual pyridazinone-furan pharmacophore that aligns with the Sloan-Kettering EGFR/KRAS inhibitor patent family [1]. The compound's neutral furan-2-ylmethyl substituent minimizes off-target aminergic receptor interactions compared to basic amine-containing analogs, enabling cleaner phenotypic readouts in pathway addiction studies [2]. Suitable for use in isogenic cell line panels where KRAS-mutant vs. KRAS-wild-type differential sensitivity is being profiled.

Patent Competitive Intelligence and FTO Landscape Analysis in the Pyridazinone Kinase Inhibitor Space

Deploy as a reference standard for Markush structure analysis and Freedom-to-Operate (FTO) assessments covering the Sloan-Kettering patent family (US 9,562,019 B2; EP 2518063 B1) [1]. The compound's hybrid structure—bridging Formula I (pyridazinone) and Formula II (furan-containing) chemical space—makes it a single-probe solution for mapping the combined pharmacophore landscape, reducing the number of reference compounds required for comprehensive patent analytics [3]. Particularly valuable for pharmaceutical IP departments and CROs conducting competitive landscape assessments in the EGFR/KRAS inhibitor field.

Lead Optimization Starting Point for Oral Bioavailable Kinase Inhibitors

Utilize as a lead-like scaffold for medicinal chemistry optimization, based on its favorable computed physicochemical profile (ZINC-calculated logP: 1.034; tPSA: 85 Ų; MW: 341.34 g/mol) [4]. The 4-fluorophenyl substitution provides a superior metabolic stability-to-lipophilicity ratio compared to 4-chlorophenyl analogs (estimated ΔlogP advantage of +0.7 to +0.9 units) [5]. The compound's compliance with both Lipinski (MW < 500, logP < 5) and Veber (tPSA < 140 Ų, rotatable bonds ≤ 10) criteria positions it as an attractive starting point for fragment-to-lead or hit-to-lead campaigns targeting oral administration routes.

Computational Selectivity Screening via Virtual Panel Profiling

Use as a test ligand for computational kinase selectivity prediction workflows, exploiting the differential hydrogen-bond acceptor character of the furan oxygen versus pyridine nitrogen in the analog series. The compound's neutral furan ring enables docking-based selectivity assessment without the confounding effects of variable protonation states that complicate scoring functions for basic amine-containing comparators [2]. Recommended for academic groups and biotech companies performing virtual screening against kinase panel libraries prior to committing to costly in vitro profiling.

Quote Request

Request a Quote for 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.